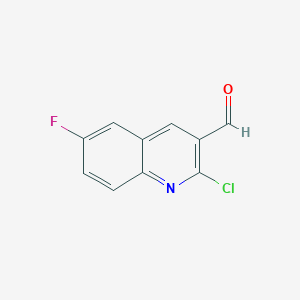

2-Chloro-6-fluoroquinoline-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-fluoroquinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNO/c11-10-7(5-14)3-6-4-8(12)1-2-9(6)13-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXUFNXARKHKDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1F)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366634 | |

| Record name | 2-Chloro-6-fluoroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749920-54-5 | |

| Record name | 2-Chloro-6-fluoroquinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-fluoroquinoline-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-6-fluoroquinoline-3-carbaldehyde chemical properties

An In-Depth Technical Guide to 2-Chloro-6-fluoroquinoline-3-carbaldehyde

This guide provides an in-depth analysis of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and application, offering field-proven insights into its utility.

Introduction: A Versatile Scaffold in Modern Chemistry

This compound is a substituted quinoline derivative that serves as a highly versatile intermediate in organic synthesis. The quinoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The specific arrangement of functional groups in this molecule—a reactive aldehyde at the 3-position, a displaceable chlorine atom at the 2-position, and a fluorine atom at the 6-position—provides multiple handles for synthetic modification, making it an invaluable synthon for creating diverse molecular libraries aimed at drug discovery.[1][3]

This document serves as a comprehensive technical resource, detailing the compound's fundamental properties, synthesis protocols, characteristic reactivity, and essential safety protocols.

Molecular Structure and Physicochemical Properties

The unique reactivity of this compound stems directly from its molecular architecture. The electron-withdrawing nature of the nitrogen atom, the chlorine, the fluorine, and the carbaldehyde group influences the electron density of the quinoline ring system, dictating the regioselectivity of its subsequent reactions.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₀H₅ClFNO | [4] |

| Molecular Weight | 209.60 g/mol | [4] |

| CAS Number | 749920-54-5 | [4] |

| Appearance | Solid | |

| InChI Key | AWXUFNXARKHKDY-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC2=NC(=C(C=C2C=C1F)C=O)Cl | [4] |

Synthesis: The Vilsmeier-Haack Approach

The most prevalent and efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction .[5][6] This powerful formylation reaction is a cornerstone of heterocyclic synthesis.

Expert Insight: The choice of the Vilsmeier-Haack reaction is strategic. It allows for the simultaneous formation of the quinoline ring and the introduction of the aldehyde group in a one-pot procedure, starting from readily available acetanilides. The reaction proceeds via an electrophilic substitution mechanism where the Vilsmeier reagent, an iminium salt formed in situ from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃), acts as the electrophile.[5][7]

Caption: Workflow for the Vilsmeier-Haack synthesis of the title compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative methodology based on established procedures.[5][6]

-

Reagent Preparation (Vilsmeier Adduct Formation): In a fume hood, cool N,N-dimethylformamide (DMF, ~3 eq.) in a round-bottom flask to 0°C using an ice bath. Add phosphorus oxychloride (POCl₃, ~3.5 eq.) dropwise with constant stirring, ensuring the temperature remains low.

-

Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent. Slow, cooled addition is critical to control the reaction rate and prevent side reactions.

-

-

Addition of Substrate: To the prepared Vilsmeier reagent, add the corresponding 4-fluoroacetanilide (~1 eq.) portion-wise.

-

Reaction: Heat the reaction mixture, for example, at 90°C using microwave irradiation for a short duration (e.g., 3-5 minutes) or conventionally at 60-80°C for several hours.[5][6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the cyclization and aromatization steps that form the quinoline ring.

-

-

Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

-

Causality: This step hydrolyzes any remaining Vilsmeier reagent and precipitates the organic product, which is typically insoluble in water.

-

-

Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water and dry it. Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final compound.[5]

Chemical Reactivity and Synthetic Applications

The synthetic value of this compound lies in the differential reactivity of its functional groups. This allows for selective and sequential modifications.

Caption: Key reactive pathways of this compound.

Reactions at the Aldehyde Group

The aldehyde at the C3 position is a classic electrophilic center.

-

Condensation Reactions: It readily undergoes condensation with primary amines and hydrazines to form the corresponding Schiff bases (imines) and hydrazones, respectively.[7] These reactions are fundamental for extending the molecular framework and are often the first step in synthesizing more complex, fused heterocyclic systems.[7]

-

Multi-component Reactions: The aldehyde is an excellent substrate for multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product. This is a highly efficient strategy for building molecular diversity. For instance, it can react with 2-aminobenzimidazole and malononitrile in a three-component reaction to generate novel fluorescent aza-heterocycles.[8]

Reactions at the 2-Chloro Group

The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution.

-

Hydrolysis to 2-Oxo Derivatives: A common and synthetically useful transformation is the conversion of the 2-chloro group to a 2-oxo (or quinolone) group. This is typically achieved by heating the compound in acetic acid with a base like sodium acetate, often accelerated by microwave irradiation.[7] The resulting 2-oxo-1,2-dihydroquinoline-3-carbaldehydes are themselves valuable intermediates.[7]

-

Nucleophilic Displacement: The chloro group can be displaced by a variety of nucleophiles, such as amines, thiols, or azoles (like 1,2,4-triazole), to introduce new functionalities at the C2 position.[2] This reaction significantly expands the range of accessible derivatives.

Spectroscopic Profile

Structural elucidation relies on standard spectroscopic techniques. The following table summarizes the expected characteristic signals.

Table 2: Spectroscopic Characterization Data

| Technique | Characteristic Signals | Rationale |

| ¹H NMR | δ 10.5 - 11.1 ppm (singlet, 1H) δ 7.2 - 8.8 ppm (multiplets, aromatic H) | The aldehydic proton is highly deshielded and appears far downfield.[5] The aromatic protons appear in their typical region, with splitting patterns determined by their positions on the quinoline ring. |

| IR (KBr) | ~1680 - 1705 cm⁻¹ (strong) ~2720, ~2840 cm⁻¹ (weak-medium) ~1450 - 1600 cm⁻¹ | Strong absorption due to the C=O stretching of the conjugated aldehyde.[5] Characteristic C-H stretching of the aldehyde group (Fermi doublet).[5] Aromatic C=C stretching vibrations.[5] |

| ¹³C NMR | δ ~189 ppm | The carbonyl carbon of the aldehyde is highly deshielded.[9] |

Note: Exact chemical shifts (δ) and wavenumbers (cm⁻¹) may vary depending on the solvent and specific substitution pattern.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is classified as hazardous, and all personnel must be familiar with its safety profile before use.

Table 3: GHS Hazard Information

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning [4] |

| Hazard Statements | H302: Harmful if swallowed.[4] H319: Causes serious eye irritation.[4] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.[10][11] P270: Do not eat, drink or smoke when using this product.[4] P280: Wear protective gloves/eye protection/face protection.[10][11] P301+P317: IF SWALLOWED: Get medical help.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][11] P337+P317: If eye irritation persists: Get medical help.[4] P501: Dispose of contents/container to an approved waste disposal plant.[4][12] |

Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][12] Ensure eyewash stations and safety showers are readily accessible.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][11]

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Prevent dust formation. Wash hands thoroughly after handling.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place, away from incompatible materials.[11][12]

Conclusion

This compound is more than just a chemical; it is a versatile tool for innovation in medicinal and materials chemistry. Its well-defined synthesis via the Vilsmeier-Haack reaction and the predictable, orthogonal reactivity of its chloro and aldehyde functionalities provide a robust platform for the design and construction of novel, complex molecules. Understanding the principles outlined in this guide enables researchers to harness its full synthetic potential while ensuring safe and effective laboratory practice.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C10H5ClFNO | CID 2120273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijsr.net [ijsr.net]

- 6. journals.innovareacademics.in [journals.innovareacademics.in]

- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. chemijournal.com [chemijournal.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-6-fluoroquinoline-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-6-fluoroquinoline-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail the acquisition and interpretation of its ¹H Nuclear Magnetic Resonance (NMR), Infrared (IR), ¹³C NMR, and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties.

Introduction to this compound

This compound is a substituted quinoline derivative. The quinoline scaffold is a prominent feature in many biologically active compounds and pharmaceuticals. The presence of a chloro group, a fluoro group, and an aldehyde functionality on the quinoline ring system makes this molecule a versatile intermediate for the synthesis of more complex chemical entities with potential therapeutic applications. Accurate characterization of its spectral properties is paramount for confirming its identity, purity, and for guiding its use in further chemical synthesis and drug development endeavors.

Molecular Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₅ClFNO | PubChem[1] |

| Molecular Weight | 209.60 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

digraph "2_Chloro_6_fluoroquinoline_3_carbaldehyde" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; C3 [label="C", pos="-1.2,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C4a [label="C", pos="1.2,-0.75!"]; C5 [label="C", pos="2.4,-1.5!"]; C6 [label="C", pos="3.6,-0.75!"]; C7 [label="C", pos="3.6,0.75!"]; C8 [label="C", pos="2.4,1.5!"]; C8a [label="C", pos="1.2,0.75!"]; C_CHO [label="C", pos="-2.4,-1.5!"]; O_CHO [label="O", pos="-3.6,-1.5!"]; Cl [label="Cl", pos="-2.4,1.5!"]; F [label="F", pos="4.8,-0.75!"]; H4[label="H", pos="0,-2.5!"]; H5[label="H", pos="2.4,-2.5!"]; H7 [label="H", pos="4.8,1.5!"]; H8 [label="H", pos="2.4,2.5!"]; H_CHO [label="H", pos="-2.4,-2.5!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a; C8a -- N1; C4a -- C8a; C3 -- C_CHO [style=double]; C_CHO -- O_CHO [style=double]; C2 -- Cl; C6 -- F; C4 -- H4; C5 -- H5; C7 -- H7; C8 -- H8; C_CHO -- H_CHO;

}

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by providing information about the number, environment, and connectivity of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of a heterocyclic compound like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Employ a relaxation delay of 1-5 seconds between scans to ensure quantitative integration.

-

-

Data Processing:

-

Perform a Fourier transform of the acquired free induction decay (FID).

-

Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

-

References

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-6-fluoroquinoline-3-carbaldehyde

Abstract

2-Chloro-6-fluoroquinoline-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in synthesis is intrinsically linked to its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and manage the solubility and stability of this compound. We will delve into the theoretical considerations, present detailed experimental protocols for characterization, and discuss potential degradation pathways. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a robust and insightful application of this knowledge in a laboratory setting.

Introduction: The Significance of this compound

Quinoline derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimalarial, and antibacterial properties.[1] The specific compound, this compound, possesses a unique combination of functional groups that make it a versatile precursor for the synthesis of more complex molecules. The chloro-substituent at the 2-position provides a reactive site for nucleophilic substitution, while the aldehyde group at the 3-position is amenable to a variety of transformations, including condensations and oxidations.[2][3] The fluorine atom at the 6-position can influence the electronic properties and metabolic stability of its derivatives.

A thorough understanding of the solubility and stability of this intermediate is paramount for its effective use. Inconsistent solubility can lead to challenges in reaction setup, purification, and formulation, while unforeseen instability can result in the generation of impurities, loss of material, and compromised integrity of the final product. This guide aims to equip the scientific community with the necessary tools to navigate these challenges effectively.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential before delving into its solubility and stability.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅ClFNO | PubChem |

| Molecular Weight | 209.61 g/mol | PubChem |

| Appearance | White to off-white solid | Generic Supplier Data |

| Melting Point | Not reported, but expected to be a solid at room temperature. | N/A |

| pKa (predicted) | Due to the quinoline nitrogen, the molecule is expected to be a weak base. The presence of electron-withdrawing groups (Cl, F, CHO) will decrease its basicity compared to unsubstituted quinoline. | Inferred from chemical structure |

Solubility Assessment: A Practical Approach

The solubility of an organic compound is a critical parameter that dictates its handling, reactivity, and bioavailability.[4] For this compound, determining its solubility in a range of solvents is crucial for its application in synthesis and formulation.

Theoretical Considerations

The principle of "like dissolves like" provides a preliminary guide to solubility. Given the presence of a polar aldehyde group and a somewhat polar quinoline core, juxtaposed with a nonpolar aromatic system, the solubility of this compound is expected to be moderate in a range of organic solvents. The presence of the halogen substituents will also influence its solubility profile.

Experimental Protocol for Solubility Determination

A quantitative assessment of solubility can be achieved through the following robust protocol.

Caption: Workflow for the experimental determination of solubility.

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of this compound (e.g., 50 mg).

-

To each vial, add a known volume (e.g., 1 mL) of the test solvent. A recommended panel of solvents includes:

-

Non-polar: Heptane, Toluene

-

Polar aprotic: Dichloromethane (DCM), Ethyl acetate (EtOAc), Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

-

Polar protic: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Water (at various pH values, e.g., 4, 7, 9)

-

-

-

Equilibration:

-

Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 100 µL) using a calibrated pipette.

-

Dilute the collected supernatant with a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection at a wavelength where the compound has a strong absorbance.

-

A standard calibration curve of this compound should be prepared to quantify the concentration in the samples.

-

-

Calculation:

-

Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Concentration from HPLC analysis (mg/mL)) x (Dilution factor)

-

-

Expected Solubility Profile (Qualitative)

Based on the structure, a qualitative solubility profile can be anticipated.

| Solvent Class | Predicted Solubility | Rationale |

| Non-polar | Low | The molecule possesses significant polarity from the quinoline nitrogen, aldehyde, and halogens. |

| Polar aprotic | Moderate to High | Good dipole-dipole interactions are expected with solvents like DCM, EtOAc, ACN, and THF. Stronger solvents like DMF and DMSO are likely to be very effective. |

| Polar protic | Moderate | Hydrogen bonding with the quinoline nitrogen and aldehyde oxygen is possible, but the overall hydrophobic character of the aromatic rings may limit solubility compared to polar aprotic solvents. |

| Aqueous | Low | The compound is largely organic and lacks significant hydrogen bond donating capabilities, leading to poor water solubility. Solubility may be slightly enhanced at acidic pH due to protonation of the quinoline nitrogen. |

Stability Assessment: Ensuring Compound Integrity

The stability of this compound is a critical attribute that influences its storage, handling, and use in multi-step syntheses.[5][6] Forced degradation studies are an essential tool to identify potential degradation pathways and to develop stability-indicating analytical methods.[7][8]

Potential Degradation Pathways

Based on the chemical structure and literature on related quinoline compounds, several degradation pathways can be anticipated:

-

Hydrolysis: The 2-chloro substituent on the quinoline ring is susceptible to hydrolysis, particularly under basic conditions, to form the corresponding 2-hydroxyquinoline derivative.[9]

-

Oxidation: The aldehyde functional group is prone to oxidation to the corresponding carboxylic acid, especially in the presence of oxidizing agents or atmospheric oxygen over time.

-

Photodegradation: Quinolines are known to be photosensitive.[10] Exposure to light, particularly UV radiation, could lead to a variety of reactions, including dechlorination or polymerization.

-

Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur, though aromatic aldehydes are generally more stable than their aliphatic counterparts.[5][11]

Caption: Potential degradation pathways of this compound.

Protocol for Forced Degradation Studies

A systematic forced degradation study should be conducted to evaluate the stability of the compound under various stress conditions.[7][8]

Caption: Workflow for conducting forced degradation studies.

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at room temperature or elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

-

Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide and keep at room temperature.

-

Thermal Degradation: Store the stock solution and the solid compound at an elevated temperature (e.g., 60 °C) in a stability chamber.

-

Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][10] A control sample should be protected from light.

-

-

Time Points and Sampling:

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours, and longer for thermal and photolytic studies).

-

For acidic and basic hydrolysis, neutralize the samples before analysis.

-

-

Analysis:

-

Analyze the samples using a validated stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products. A diode array detector (DAD) is recommended to assess peak purity.

-

Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of the parent compound at each time point.

-

Determine the rate of degradation under each condition, if possible.

-

Identify and quantify the major degradation products.

-

Interpreting Stability Data

The results of the forced degradation studies will provide a comprehensive stability profile of this compound.

| Stress Condition | Expected Outcome | Implication for Handling and Storage |

| Acidic | Likely to be relatively stable. | Standard handling procedures are likely sufficient. |

| Basic | Degradation to the 2-hydroxy derivative is expected. | Avoid basic conditions during synthesis, work-up, and storage. |

| Oxidative | Degradation to the carboxylic acid is likely. | Store under an inert atmosphere (e.g., nitrogen or argon) and away from oxidizing agents. |

| Thermal | Should be stable at moderately elevated temperatures for short periods. | Long-term storage at elevated temperatures should be avoided. Store in a cool place. |

| Photolytic | Degradation is possible. | Protect from light during storage and handling. Use amber vials or store in the dark. |

Conclusions and Recommendations

This compound is a valuable synthetic intermediate whose utility is maximized through a clear understanding of its solubility and stability. This guide provides a robust framework for the systematic evaluation of these critical parameters.

Key Recommendations:

-

Solubility Screening: It is recommended to perform a solubility screen in a diverse range of solvents early in the development process to inform reaction conditions and purification strategies.

-

Forced Degradation: Conduct comprehensive forced degradation studies to identify potential liabilities of the molecule. This information is crucial for developing stable formulations and for the design of robust synthetic routes that avoid conditions conducive to degradation.

-

Analytical Method Development: A validated, stability-indicating HPLC method is indispensable for both solubility and stability assessments.

-

Storage and Handling: Based on the anticipated stability profile, this compound should be stored in a cool, dark place, under an inert atmosphere, and away from basic and oxidizing conditions.

By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can confidently handle and utilize this compound, ensuring the integrity and success of their scientific endeavors.

References

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic chemistry - Wikipedia [en.wikipedia.org]

- 5. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ema.europa.eu [ema.europa.eu]

- 9. HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. pubs.acs.org [pubs.acs.org]

The Versatile Pharmacophore: A Technical Guide to the Biological Activity of Substituted Quinoline-3-carbaldehydes

This guide provides an in-depth exploration of substituted quinoline-3-carbaldehydes, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. The quinoline scaffold is a "privileged structure" in drug discovery, known for its presence in a wide array of pharmacologically active compounds.[1][2] The introduction of a carbaldehyde group at the 3-position, along with various substitutions on the quinoline ring, gives rise to a diverse library of molecules with a broad spectrum of biological activities. This document will delve into the synthesis, biological evaluation, and mechanistic insights of these compounds, offering a valuable resource for researchers, scientists, and professionals in drug development.

The Synthetic Keystone: Accessing Substituted Quinoline-3-carbaldehydes

The foundation of exploring the biological potential of these compounds lies in their efficient synthesis. The Vilsmeier-Haack reaction is a cornerstone method for the preparation of 2-chloroquinoline-3-carbaldehydes, which serve as versatile intermediates for further derivatization.[3][4][5] This reaction typically involves the formylation of substituted acetanilides using a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[4][6]

The reactivity of the 2-chloro and 3-formyl groups allows for a multitude of chemical transformations, enabling the synthesis of a wide range of derivatives.[7][8] For instance, the chlorine atom at the 2-position can be readily displaced by various nucleophiles, while the aldehyde group can undergo condensation reactions to form Schiff bases, hydrazones, and other derivatives.[1][9] Microwave-assisted synthesis has also been employed to accelerate these reactions and improve yields.[7]

General Synthetic Protocol: Vilsmeier-Haack Reaction

A representative protocol for the synthesis of 2-chloroquinoline-3-carbaldehydes is as follows:

-

To a cooled (0 °C) solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise with stirring to generate the Vilsmeier reagent.

-

The respective substituted acetanilide is then added portion-wise to the reaction mixture.

-

The mixture is heated (e.g., at 60-80 °C) for a specified duration (e.g., 6-16 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).[4][6]

-

Upon completion, the reaction mixture is poured into crushed ice and neutralized with a suitable base, such as sodium bicarbonate solution.

-

The resulting precipitate, the 2-chloroquinoline-3-carbaldehyde derivative, is collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent like ethyl acetate.[10]

A Spectrum of Biological Activities

Substituted quinoline-3-carbaldehydes and their derivatives have demonstrated a remarkable range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial agents.[11][12] Derivatives of quinoline-3-carbaldehyde have been synthesized and evaluated for their activity against a variety of bacterial and fungal strains.[9][13] For instance, some novel quinoline-3-carbonitrile and 2-chloroquinoline derivatives have shown significant potency against different bacterial strains, with some compounds exhibiting strong antifungal activity.[12] Molecular docking studies suggest that these compounds may exert their effect by targeting enzymes like topoisomerase II DNA gyrase.[12]

The antimicrobial screening of these compounds is typically performed using methods like the agar diffusion technique or microdilution method to determine the minimum inhibitory concentration (MIC).[9][12]

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and quinoline derivatives have shown significant promise.[14][15] Substituted quinoline-3-carbaldehydes and their derivatives, particularly hydrazone derivatives, have been investigated for their cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.[1][9]

The mechanisms underlying their anticancer activity are diverse and can include:

-

Induction of apoptosis: Triggering programmed cell death in cancer cells.[1]

-

Cell cycle arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.[1]

-

Enzyme inhibition: Targeting crucial enzymes for cancer cell survival, such as tyrosine kinases and topoisomerases.[14][16]

-

Inhibition of angiogenesis: Preventing the formation of new blood vessels that supply tumors.[1]

The in vitro cytotoxic activity of these compounds is commonly assessed using the MTT assay, which measures cell viability.[9]

Anti-inflammatory and Analgesic Activity

Chronic inflammation is implicated in a multitude of diseases, driving the search for new anti-inflammatory agents.[17][18] Certain derivatives synthesized from 2-chloroquinoline-3-carbaldehyde have exhibited both anti-inflammatory and analgesic properties.[19][20] The anti-inflammatory activity is often evaluated using the carrageenan-induced paw edema assay in animal models, while the writhing assay is used to assess analgesic effects.[19][20] Some synthesized compounds have shown effects comparable to the well-known nonsteroidal anti-inflammatory drug (NSAID), diclofenac sodium.[19][20]

Structure-Activity Relationship (SAR) and Mechanistic Insights

Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the rational design of more potent and selective derivatives. For example, in a study of quinoline-3-carbaldehyde hydrazones, it was found that the nature and position of substituents on the quinoline ring significantly influenced their cytotoxic effects.[1] Lipophilicity has also been identified as a key factor, with more lipophilic benzotriazole-containing quinolines showing higher cytotoxic effects compared to their less lipophilic 1,2,4-triazole counterparts.[1]

Molecular docking studies have provided valuable insights into the potential mechanisms of action at the molecular level. For instance, a hydrazone derivative with strong activity against MRSA was shown to form a hydrogen bond with a key amino acid residue (ARG132) in the active site of DNA topoisomerase IV.[9]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the general steps for evaluating the cytotoxic effects of substituted quinoline-3-carbaldehyde derivatives on cancer cell lines.

-

Cell Culture: Cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specific duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ (half-maximal inhibitory concentration) values are determined.

Antimicrobial Susceptibility Testing (Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the compounds against microbial strains.

-

Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizing the Concepts

Diagrams can be powerful tools for understanding complex chemical and biological processes.

General Synthetic Pathway

Caption: Synthetic route to biologically active quinoline-3-carbaldehyde derivatives.

Overview of Biological Activities

Caption: Major biological activities of substituted quinoline-3-carbaldehydes.

Tabular Summary of Biological Data

| Compound Class | Biological Activity | Key Findings | Representative Cell Lines/Strains | Reference |

| Quinoline-3-carbaldehyde Hydrazones | Antimicrobial, Anticancer | Some derivatives showed promising activity against MRSA. Generally weaker cytotoxic activity on A549 and MCF-7 cell lines. | MRSA, A549, MCF-7 | [9] |

| Benzotriazole-containing Quinolines | Anticancer | Exhibited pronounced cancer cell growth inhibitory effects with IC₅₀ values in the low micromolar range. | DAN-G, LCLC-103H, SISO | [1] |

| 2-Chloroquinoline Derivatives | Anti-inflammatory, Analgesic | Some compounds showed effects comparable to diclofenac sodium. | - | [19] |

| Quinoline-3-carbonitrile Derivatives | Antimicrobial | Significant potency against different bacterial and fungal strains. | Gram-positive and Gram-negative bacteria, Fungi | [12] |

Conclusion and Future Perspectives

Substituted quinoline-3-carbaldehydes represent a versatile and promising scaffold in the field of medicinal chemistry. Their straightforward synthesis and the ease of introducing chemical diversity make them an attractive starting point for the development of new therapeutic agents. The broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, underscores their potential.

Future research in this area should focus on the synthesis of novel derivatives with enhanced potency and selectivity. A deeper understanding of their mechanisms of action through advanced molecular modeling and biological studies will be crucial for rational drug design. Furthermore, exploring the potential of these compounds for other therapeutic applications is a promising avenue for future investigation. The continued exploration of this privileged scaffold holds great promise for the discovery of new and effective drugs to address unmet medical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. chemijournal.com [chemijournal.com]

- 4. ijsr.net [ijsr.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]

- 13. journals.innovareacademics.in [journals.innovareacademics.in]

- 14. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 15. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. researchgate.net [researchgate.net]

literature review on the synthesis of quinoline derivatives

An In-depth Technical Guide to the Synthesis of Quinoline Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Significance of the Quinoline Scaffold

First isolated from coal tar in 1834, the quinoline ring system is a quintessential nitrogen-containing heterocycle composed of a benzene ring fused to a pyridine ring.[1][2][3] This structural motif is not merely a chemical curiosity; it is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1][4][5] Quinoline derivatives are instrumental as antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin), anticancer (e.g., Camptothecin), and anti-inflammatory agents.[4][5][6][7] Their utility also extends to materials science, where they serve as building blocks for dyes, solvents, and catalysts.[2]

Given their immense therapeutic and industrial potential, the development of efficient and versatile synthetic routes to quinoline derivatives has been a major focus of organic chemistry for over a century.[1][8][9] This guide provides an in-depth exploration of both the classical, time-honored methods and modern, cutting-edge strategies for constructing the quinoline core. We will delve into the underlying mechanisms, explain the causality behind experimental choices, provide field-proven protocols, and compare the various methodologies to empower researchers in drug discovery and chemical synthesis.

Part 1: Classical Approaches to Quinoline Synthesis

The foundational methods for quinoline synthesis, many developed in the late 19th century, are still widely used and form the basis for numerous modern adaptations.[8][10] These named reactions provide robust, albeit sometimes harsh, pathways to the quinoline core.

The Skraup Synthesis (1880)

The Skraup synthesis is a powerful method for producing quinolines from the reaction of an aromatic amine (like aniline) with glycerol, a dehydrating acid (typically concentrated sulfuric acid), and an oxidizing agent (traditionally nitrobenzene or arsenic pentoxide).[1][11][12] The reaction is famously exothermic and can be vigorous, often requiring a moderator like ferrous sulfate to control its rate.[12][13][14]

Causality and Mechanism: The elegance of the Skraup synthesis lies in its sequential, one-pot transformation.

-

Dehydration: Concentrated H₂SO₄ first dehydrates glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[1][13]

-

Michael Addition: The aromatic amine performs a nucleophilic conjugate addition to the acrolein intermediate.[11][13]

-

Cyclization & Dehydration: The acid catalyst then promotes the electrophilic cyclization of the resulting intermediate onto the benzene ring, followed by dehydration to form 1,2-dihydroquinoline.[13]

-

Oxidation: Finally, the oxidizing agent abstracts a hydride, leading to the aromatization of the dihydroquinoline to the stable quinoline product.[11][13]

Caption: The Skraup Synthesis Workflow.

Experimental Protocol: Classical Skraup Synthesis of Quinoline [12]

-

Setup: In a 2-L round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously add 38 mL of concentrated sulfuric acid to 24.5 g of aniline while cooling in an ice bath.

-

Reagent Addition: To the aniline sulfate mixture, add 12 g of ferrous sulfate heptahydrate (moderator) and 86 g of anhydrous glycerol. Finally, add 30 g of nitrobenzene (oxidizing agent).

-

Heating: Heat the mixture gently. The reaction is highly exothermic and will begin to boil. Immediately remove the external heating source and allow the reaction to proceed under its own heat for 3-4 hours. If the reaction subsides, resume gentle heating.

-

Workup: Once the reaction is complete, allow the mixture to cool. Dilute with 500 mL of water and steam distill to remove unreacted nitrobenzene.

-

Isolation: Make the residue strongly alkaline with a concentrated sodium hydroxide solution. Steam distill again to isolate the crude quinoline.

-

Purification: Separate the quinoline from the distillate using a separatory funnel, dry over anhydrous potassium carbonate, and purify by distillation.

The Doebner-von Miller Reaction (1881)

This reaction is a versatile modification of the Skraup synthesis that allows for the preparation of substituted quinolines.[14] It involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones, catalyzed by a Brønsted or Lewis acid (e.g., HCl, ZnCl₂).[1][15][16]

Causality and Mechanism: The reaction is believed to proceed through a fragmentation-recombination mechanism.[15][17] An initial conjugate addition of the aniline to the α,β-unsaturated carbonyl is followed by fragmentation into an imine and a saturated ketone. These fragments then recombine through a series of condensation, cyclization, and oxidation steps to yield the final quinoline product.[15][17] This pathway explains the formation of substituted quinolines that may not be predicted by a direct cyclization route.

Caption: Doebner-von Miller Reaction Pathway.

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine) [18]

-

Setup: In a 1-L round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine 46.5 g of aniline and 150 mL of 6 M hydrochloric acid. Heat the mixture to reflux.

-

Reactant Addition: In a dropping funnel, prepare a solution of 42 g of crotonaldehyde in 100 mL of toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over a period of 2 hours. This gradual, biphasic addition is crucial to minimize the polymerization of crotonaldehyde, a common side reaction.[18]

-

Reaction: After the addition is complete, continue to reflux the mixture for an additional 6 hours.

-

Workup: Cool the reaction mixture and transfer it to a separatory funnel. Separate the aqueous layer and neutralize it with a 40% sodium hydroxide solution until strongly alkaline.

-

Extraction: Extract the liberated organic layer with diethyl ether (3 x 100 mL).

-

Purification: Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation.

The Friedländer Synthesis (1882)

The Friedländer synthesis is a straightforward condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., another ketone or ester).[8][19][20][21] The reaction can be catalyzed by either an acid or a base.[19][20]

Causality and Mechanism: Two primary mechanisms are proposed.[20] The first involves an initial aldol condensation between the two carbonyl partners, followed by cyclization via imine formation and subsequent dehydration. The second, more commonly accepted pathway, begins with the formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol-type condensation and dehydration to furnish the quinoline ring.[19][20]

Experimental Protocol: CAN-Catalyzed Friedländer Annulation [22][23]

-

Setup: In a 25 mL round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and ceric ammonium nitrate (CAN) (0.1 mmol, 10 mol%).

-

Reaction: Stir the mixture at ambient temperature for approximately 45 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, add water (10 mL) to the reaction mixture and extract with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel.

Other Key Classical Methods

-

Combes Synthesis: This method produces 2,4-disubstituted quinolines by the acid-catalyzed condensation of an aniline with a β-diketone.[1][24][25] The reaction first forms an enamine intermediate which then undergoes acid-catalyzed cyclization and dehydration.[1][24]

-

Conrad-Limpach-Knorr Synthesis: This synthesis involves the reaction of anilines with β-ketoesters.[3][26] The reaction conditions determine the product: lower temperatures (kinetic control) favor attack at the keto group to yield 4-hydroxyquinolines (Conrad-Limpach product), while higher temperatures (thermodynamic control) favor attack at the ester group to form an intermediate anilide, which then cyclizes to a 2-hydroxyquinoline (Knorr product).[26][27]

-

Gould-Jacobs Reaction: This is a key method for preparing 4-hydroxyquinoline derivatives.[28][29] It involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by high-temperature thermal cyclization.[28][29][30] Subsequent hydrolysis and decarboxylation yield the 4-quinolinone core.[28][31]

Part 2: Modern Synthetic Strategies

While classical methods are robust, they often require harsh conditions, limiting their functional group tolerance and substrate scope. Modern synthetic chemistry has introduced milder and more efficient strategies.[14]

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials.[6][32] This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity, making it ideal for generating molecular diversity in drug discovery.[8][32][33] The Povarov reaction, involving the cycloaddition of an aniline, an aldehyde, and an alkene, is a prominent MCR for generating substituted quinolines.[1][8]

Transition-Metal-Catalyzed Synthesis

The use of transition metals (e.g., palladium, copper, rhodium, ruthenium) has revolutionized quinoline synthesis.[7][34][35] These catalysts enable reactions under much milder conditions and with greater precision. Key strategies include:

-

C-H Bond Activation: Catalysts can directly activate C-H bonds, allowing for novel annulation strategies to build the quinoline ring without pre-functionalized starting materials.[2]

-

Oxidative Annulation: These methods combine C-H activation with an oxidative cyclization, providing efficient routes to complex quinolines.[2]

-

Copper-Catalyzed MCRs: Copper catalysts are particularly effective in three-component reactions involving anilines, aldehydes, and alkynes to produce a wide variety of 2,4-disubstituted quinolines.[6]

Part 3: Comparative Analysis of Synthetic Methods

The choice of synthetic route depends heavily on the desired substitution pattern, available starting materials, and tolerance for specific reaction conditions.

| Method | Key Reactants | Typical Product | Conditions | Advantages | Limitations |

| Skraup | Aniline, Glycerol, Oxidant | Unsubstituted/Simple Quinolines | Strongly acidic, high temp, exothermic | Inexpensive reagents, direct access to quinoline | Violent reaction, low yield, limited substitution |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinolines | Acid-catalyzed, heat | Greater product diversity than Skraup | Tar/polymer formation, complex mixtures possible[18] |

| Friedländer | 2-Aminoaryl Ketone/Aldehyde, α-Methylene Carbonyl | Polysubstituted Quinolines | Acid or base-catalyzed, mild to moderate temp | Convergent, good yields, high regioselectivity | Requires pre-functionalized aniline derivative[8] |

| Gould-Jacobs | Aniline, Malonic Ester Derivative | 4-Hydroxyquinolines | High-temperature thermal cyclization (>250 °C) | Access to important 4-quinolinone core | Harsh conditions, potential for product decomposition[30] |

| Combes | Aniline, β-Diketone | 2,4-Disubstituted Quinolines | Strongly acidic, heat | Direct access to 2,4-disubstituted pattern | Acid-sensitive groups not tolerated[24] |

| Transition-Metal MCRs | e.g., Aniline, Aldehyde, Alkyne | Highly Substituted Quinolines | Mild, catalytic | High efficiency, broad substrate scope, atom economy | Catalyst cost and sensitivity, optimization required |

Conclusion

The synthesis of quinoline derivatives is a rich and evolving field of organic chemistry. Classical methods like the Skraup and Friedländer syntheses provide the foundational logic for constructing the bicyclic core and remain valuable for specific applications. However, the modern era is defined by the pursuit of efficiency, sustainability, and molecular complexity. The rise of transition-metal-catalyzed reactions and multicomponent strategies has opened new avenues for the rapid and precise construction of diverse quinoline libraries.[6][8][35] These advanced methodologies, characterized by their milder conditions and superior functional group tolerance, are poised to accelerate the discovery of next-generation pharmaceuticals and advanced materials built upon the remarkable quinoline scaffold.

References

- 1. iipseries.org [iipseries.org]

- 2. mdpi.com [mdpi.com]

- 3. jptcp.com [jptcp.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00034J [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 12. benchchem.com [benchchem.com]

- 13. uop.edu.pk [uop.edu.pk]

- 14. benchchem.com [benchchem.com]

- 15. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 16. synarchive.com [synarchive.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 21. Friedlaender Synthesis [organic-chemistry.org]

- 22. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 25. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 26. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 27. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 28. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 29. benchchem.com [benchchem.com]

- 30. mdpi.com [mdpi.com]

- 31. Gould-Jacobs Reaction [drugfuture.com]

- 32. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]

- 35. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Chloro-6-fluoroquinoline-3-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary: 2-Chloro-6-fluoroquinoline-3-carbaldehyde stands as a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its unique structural arrangement, featuring a reactive chlorine atom at the C2 position and a versatile carbaldehyde group at the C3 position, makes it an invaluable synthon for the construction of complex molecular architectures. This guide provides an in-depth exploration of its fundamental properties, established synthesis protocols, analytical characterization, and its significant applications as a precursor to pharmacologically active agents. The narrative is tailored for researchers and scientists, emphasizing the causality behind synthetic choices and the self-validating nature of the described protocols.

Core Physicochemical Properties and Identifiers

This compound is a halogenated heterocyclic compound belonging to the quinoline class. The fusion of a benzene ring with a pyridine ring forms the core quinoline structure, which is a prominent scaffold in numerous natural products and synthetic drugs.[1] The substituents on this particular molecule—a chloro group, a fluoro group, and a carbaldehyde—confer specific reactivity and properties that are highly sought after in synthetic chemistry.

The key physicochemical and identifying data for this compound are summarized below for rapid reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₅ClFNO | [2][3] |

| Molecular Weight | 209.60 g/mol | [2][4] |

| IUPAC Name | This compound | [2] |

| CAS Number | 749920-54-5 | [2] |

| Canonical SMILES | C1=CC2=NC(=C(C=C2C=C1F)C=O)Cl | [2][3] |

| InChIKey | AWXUFNXARKHKDY-UHFFFAOYSA-N | [2] |

| Appearance | Solid / Yellowish Powder | [5] |

Synthesis Methodology: The Vilsmeier-Haack Reaction

The predominant and most efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[6] This reaction is a powerful tool for the formylation and cyclization of electron-rich aromatic and heterocyclic compounds.[7][8]

Causality and Mechanistic Insight

The Vilsmeier-Haack reaction's efficacy stems from the in situ generation of a highly electrophilic species, the Vilsmeier reagent (a chloroiminium ion), from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride, typically phosphoryl chloride (POCl₃).[7] The synthesis of this compound from a corresponding substituted acetanilide leverages this principle. The acetanilide provides the necessary aniline-derived ring system which, under the reaction conditions, is sufficiently electron-rich to undergo electrophilic attack by the Vilsmeier reagent, leading to a one-pot cyclization and formylation.[9] This approach is regioselective and offers a direct route to the desired 2-chloro-3-formylquinoline architecture.

Caption: Vilsmeier-Haack synthesis workflow.

Experimental Protocol: Synthesis from Substituted Acetanilide

This protocol is a generalized procedure based on established methods for Vilsmeier-Haack cyclization.[5][6][9]

Materials:

-

4-Fluoroacetanilide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphoryl chloride (POCl₃), freshly distilled

-

Ice

-

Ethyl acetate for recrystallization

Procedure:

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool anhydrous DMF to 0-5 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C. The formation of the solid Vilsmeier reagent complex is often observed.

-

Substrate Addition: Once the addition of POCl₃ is complete, add the substituted acetanilide (e.g., 4-fluoroacetanilide) portion-wise to the reaction mixture, ensuring the temperature remains controlled.

-

Reaction: After the addition of the substrate, slowly bring the reaction mixture to room temperature and then heat it to 80-90 °C. The reaction is typically refluxed for 4-10 hours.[6][9] Progress should be monitored using Thin Layer Chromatography (TLC).

-

Work-up: After completion, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This step hydrolyzes the reaction intermediate to yield the aldehyde product.

-

Isolation: The solid product precipitates out of the aqueous solution. Filter the crude product using suction filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as ethyl acetate, to obtain the purified this compound.[5]

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. Spectroscopic methods are the primary tools for structural elucidation.

| Technique | Expected Data & Interpretation |

| ¹H NMR | The proton NMR spectrum in CDCl₃ is expected to show characteristic signals for the aromatic protons on the quinoline ring system and a distinct singlet for the aldehyde proton in the δ 9-11 ppm region.[8] |

| IR Spectroscopy | The IR spectrum should display a strong carbonyl (C=O) stretching peak characteristic of an aldehyde around 1705 cm⁻¹. Additional peaks in the 1450-1600 cm⁻¹ region correspond to aromatic C=C stretching, and C-H stretching of the aldehyde proton can be observed around 2795-2835 cm⁻¹.[8] |

| Mass Spectrometry | Provides the molecular weight of the compound, confirming the molecular formula C₁₀H₅ClFNO. |

Reactivity and Applications in Drug Discovery

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in the orthogonal reactivity of its two key functional groups.[10][11]

-

The C2-Chloro Group: This position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups (e.g., amines, thiols, azoles) to build molecular diversity.[11][12]

-

The C3-Carbaldehyde Group: The aldehyde is a classic electrophilic handle for reactions such as condensation with primary amines to form Schiff bases (imines), Wittig reactions, and reductions to form alcohols.[12]

This dual reactivity enables the synthesis of fused heterocyclic systems (e.g., pyrazolo[3,4-b]quinolines) and diverse libraries of quinoline derivatives.[1][12] These derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, antimalarial, and anti-HIV properties.[1][11]

Caption: Key reaction pathways for derivatization.

Safety and Handling

According to aggregated GHS data, this compound presents the following hazards:

Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a cornerstone intermediate for the synthesis of functionalized quinolines. Its efficient preparation via the Vilsmeier-Haack reaction and the distinct reactivity of its chloro and carbaldehyde substituents provide a robust platform for generating novel compounds with significant therapeutic potential. For drug development professionals, this molecule represents a validated starting point for exploring the vast chemical space of quinoline-based pharmacophores.

References

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C10H5ClFNO | CID 2120273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labshake.com [labshake.com]

- 4. 2-Chloro-6-fluoroquinoline-3-carboxaldehyde AldrichCPR 749920-54-5 [sigmaaldrich.com]

- 5. Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemijournal.com [chemijournal.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. ijsr.net [ijsr.net]

- 9. chemijournal.com [chemijournal.com]

- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

potential applications of quinoline-based compounds in research

An In-Depth Technical Guide to the Research Applications of Quinoline-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, represents a "privileged structure" in medicinal chemistry and materials science.[1] Its rigid, planar architecture and the capacity for extensive functionalization have made it a cornerstone in the development of a vast array of compounds with significant biological and photophysical properties.[1] From foundational antimalarial drugs like chloroquine to next-generation anticancer agents and advanced materials for organic electronics, quinoline derivatives are at the forefront of scientific innovation.[2][3] This guide provides a comprehensive overview of the diverse applications of quinoline-based compounds, detailing their mechanisms of action, summarizing key performance data, and offering practical experimental protocols to empower researchers in their discovery and development efforts.

Introduction: The Quinoline Core

Quinoline, first isolated from coal tar in 1834, is a nitrogen-containing heterocyclic aromatic compound with the chemical formula C₉H₇N.[2][4] Its structure provides a unique combination of features: the benzene ring offers a scaffold for lipophilic interactions, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the compound's pharmacokinetic and pharmacodynamic properties.[5] This inherent versatility allows for the synthesis of large libraries of derivatives with finely tuned activities, making the quinoline nucleus a central focus in drug discovery and materials science.[2]

Therapeutic Applications of Quinoline Derivatives

The biological landscape of quinoline derivatives is remarkably broad, with compounds demonstrating efficacy against a wide range of diseases.[5][6]

Anticancer Agents

Quinoline-based compounds are a major class of anticancer agents, acting through multiple mechanisms to inhibit tumor growth and induce cancer cell death.[7][8] Several quinoline-based drugs, including bosutinib and lenvatinib, are already in clinical use.[9]

Mechanisms of Action:

-

Kinase Inhibition: Many quinoline derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. By blocking the activity of kinases involved in cell proliferation and survival, these compounds can halt tumor progression.[1][10]

-

DNA Intercalation and Topoisomerase Inhibition: The planar structure of the quinoline ring allows it to intercalate between DNA base pairs, interfering with DNA replication and transcription.[7] Some derivatives also inhibit topoisomerases, enzymes that manage DNA topology, leading to permanent DNA damage and triggering apoptosis in cancer cells.[7][10]

-

Induction of Apoptosis and Cell Cycle Arrest: Quinoline compounds can trigger programmed cell death (apoptosis) and arrest the cell cycle at various checkpoints, preventing cancer cells from dividing and proliferating.[8][10]

-

Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth. Certain quinoline derivatives have been shown to inhibit this process, effectively starving the tumor of essential nutrients.[7]

Quantitative Data: Cytotoxic Activity of Quinoline Hydrazones

The following table summarizes the 50% growth inhibition (GI₅₀) values for selected quinoline hydrazone analogues against various human cancer cell lines, demonstrating their potent anti-proliferative activity.[11]

| Compound | Cell Line (Cancer Type) | GI₅₀ (µM) |

| 18b | Leukemia | 0.53 |

| 18d | Non-Small Cell Lung | 0.44 |

| 18e | Colon Cancer | 0.33 |

| 18f | CNS Cancer | 0.58 |

| 18g | Melanoma | 0.65 |

| 18h | Ovarian Cancer | 0.48 |

| 18i | Renal Cancer | 0.42 |

| 18j | Prostate Cancer | 0.49 |

| 18l | Breast Cancer | 0.51 |

Data extracted from a study on quinoline hydrazone analogues. The compounds were tested against the NCI 60 human cancer cell line panel.[11]

Signaling Pathway: Tyrosine Kinase Inhibition

The diagram below illustrates the mechanism by which a quinoline-based inhibitor blocks a receptor tyrosine kinase (RTK) signaling pathway, a common target in cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. ijrpr.com [ijrpr.com]

- 9. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Synthesis Protocol: 2-Chloro-6-fluoroquinoline-3-carbaldehyde

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. The protocol is centered around the Vilsmeier-Haack reaction, a reliable and effective method for the formylation and cyclization of acetanilides to yield functionalized quinolines. We offer a detailed, step-by-step experimental procedure, mechanistic insights, characterization data, and critical safety considerations. This guide is intended for researchers, chemists, and professionals in drug development seeking a robust and reproducible method for preparing this valuable intermediate.

Introduction: The Significance of this compound

Quinolines are a class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous natural products, pharmaceuticals, and functional materials.[1] Their unique structure imparts a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The title compound, this compound, is a particularly valuable synthetic intermediate. The three reactive sites—the chloro group at the 2-position, the carbaldehyde at the 3-position, and the fluoro group at the 6-position—allow for diverse downstream chemical modifications, making it a versatile precursor for the synthesis of complex molecular architectures and novel drug candidates.

The synthesis protocol detailed herein utilizes the Vilsmeier-Haack reaction, a classic and powerful method for the formylation of electron-rich aromatic compounds.[2][3] This reaction employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve a one-pot cyclization and formylation of an acetanilide precursor.[4][5][6]

Reaction Principle and Mechanism

The synthesis proceeds via an electrophilic aromatic substitution-cyclization cascade. The core transformation involves the reaction of a substituted acetanilide with the Vilsmeier reagent.

Step 1: Formation of the Vilsmeier Reagent Phosphorus oxychloride, a strong Lewis acid, activates the carbonyl oxygen of DMF. A subsequent chloride displacement results in the formation of the electrophilic chloroiminium cation, commonly known as the Vilsmeier reagent.